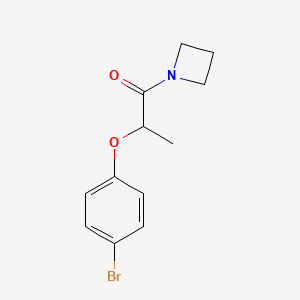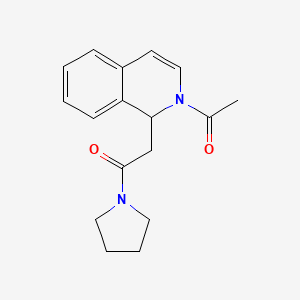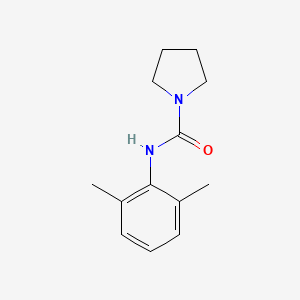
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that binds to the CB1 receptor in the brain. By inhibiting FAAH, Ro 64-6198 increases the levels of anandamide in the brain, which has potential therapeutic effects.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 works by inhibiting FAAH, which increases the levels of anandamide in the brain. Anandamide binds to the CB1 receptor in the brain, which has a variety of effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain in animal models, and to have anxiolytic and antidepressant effects. It has also been shown to improve memory and cognition in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the effects of anandamide on the CB1 receptor. However, N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198. One area of interest is its potential therapeutic effects in conditions such as pain, anxiety, and addiction. Another area of interest is its effects on memory and cognition, and its potential use in treating cognitive disorders such as Alzheimer's disease. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which could have even greater therapeutic potential.
Synthesemethoden
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with ethylmagnesium bromide to form 2-ethyl-2,3-dihydro-1H-inden-5-ol. The second step involves the reaction of the indenol with morpholine and triethylamine to form N-(2,3-dihydro-1H-inden-5-yl)morpholine. The final step involves the reaction of the indenylmorpholine with ethyl chloroformate to form N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. It has also been studied for its effects on memory and cognition.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15-11-18(8-9-20-15)16(19)17-14-7-6-12-4-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUGTQJXYUJENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)






![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)
